Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-
Description
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- (CAS 68555-79-3) is a perfluoroalkyl sulfonate (PFAS) derivative with the molecular formula C₁₁H₁₂F₁₁NO₄S and a molecular weight of 463.26 g/mol. Its structure features a glycine backbone modified with an ethyl group and an undecafluoropentylsulfonyl moiety (C₅F₁₁SO₂). The compound exhibits a high logP value of 5.28, indicating significant hydrophobicity, which makes it suitable for applications in reverse-phase high-performance liquid chromatography (RP-HPLC) as a surfactant or fume suppressant . Its ethyl ester form is used for preparative separations and pharmaceutical analysis due to its compatibility with mass spectrometry (MS) when paired with formic acid .
Properties
CAS No. |
68957-31-3 |
|---|---|
Molecular Formula |
C5F11SO2N(C2H5)CH2COOH C9H8F11NO4S |
Molecular Weight |
435.21 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23) |
InChI Key |
MJELJHFNXRAPHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Ethylamine: Provides the ethyl substituent on the nitrogen atom.
- Undecafluoropentylsulfonyl chloride: A sulfonyl chloride functionalized with an undecafluoropentyl group, serving as the sulfonyl donor.
- Glycine or its derivatives: The amino acid backbone to be functionalized.
Synthetic Route
The general synthetic procedure involves:
Formation of N-ethylglycine intermediate:
Aminolysis of chloroacetic acid with ethylamine produces N-ethylglycine or its hydrochloride salt. This step is typically conducted under controlled temperature and pH to optimize yield and purity.Sulfonylation reaction:
The N-ethylglycine intermediate is reacted with undecafluoropentylsulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction often requires a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid generated and drive the reaction forward.Purification:
The crude product is purified by recrystallization or chromatographic methods to isolate the pure Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- compound.
Reaction Scheme
| Step | Reactants | Reaction Type | Product |
|---|---|---|---|
| 1 | Chloroacetic acid + Ethylamine | Aminolysis | N-ethylglycine (intermediate) |
| 2 | N-ethylglycine + Undecafluoropentylsulfonyl chloride + Base | Sulfonylation (nucleophilic substitution) | Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- |
Reaction Conditions and Yields
- Aminolysis is generally performed in aqueous or mixed aqueous-organic solvents at mild temperatures (room temperature to 60 °C).
- Sulfonylation requires anhydrous or low moisture conditions to prevent hydrolysis of sulfonyl chloride, with reaction times varying from a few hours to overnight.
- Yields reported in literature range from moderate to high (typically 60-85%), depending on purity of reagents and reaction optimization.
Analytical Characterization of the Product
To confirm the successful synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, multiple analytical techniques are employed:
Comparative Analysis with Related Compounds
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is structurally related to other N-alkyl-N-perfluoroalkylsulfonyl glycine derivatives, differing mainly in the length of the fluorinated chain or the alkyl substituent on nitrogen.
| Compound Name | Molecular Formula | Unique Structural Feature |
|---|---|---|
| N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine | C12H9F17NO4S | Longer perfluorinated chain (C8F17) |
| Glycine, N-propyl-N-[(heptadecafluorooctyl)sulfonyl]- | C13H11F17NO4S | Propyl group instead of ethyl on nitrogen |
| Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- | C9H8F11NO4S | Shorter fluorinated chain (C5F11) |
The shorter fluorinated chain in Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- imparts distinct physicochemical properties such as altered hydrophobicity and environmental persistence compared to longer-chain analogs.
Research Findings and Practical Considerations
- The synthesis methodology is well-established for N-alkylated glycine derivatives and adaptable to various perfluorinated sulfonyl chlorides.
- The compound’s stability and resistance to environmental degradation are attributed to the strong C-F bonds in the perfluorinated chain, making it significant in studies of persistent fluorinated substances (PFAS).
- Handling precautions include controlling moisture to prevent sulfonyl chloride hydrolysis and ensuring adequate ventilation due to potential toxicity of fluorinated intermediates.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Ethylamine, chloroacetic acid, undecafluoropentylsulfonyl chloride |
| Key Reaction Steps | Aminolysis → Sulfonylation |
| Reaction Conditions | Mild temperature (RT-60 °C), anhydrous conditions for sulfonylation |
| Purification | Recrystallization, chromatography |
| Typical Yield | 60-85% |
| Analytical Techniques | NMR, IR, MS, elemental analysis, X-ray crystallography |
| Safety Notes | Moisture sensitive reagents, fluorinated compound handling precautions |
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. The reaction kinetics depend on pH and temperature:
| Conditions | Products | Rate Constant (k, s⁻¹) | Source |
|---|---|---|---|
| 1M HCl, 80°C | N-ethylglycine + undecafluoropentanesulfonic acid | 2.3 × 10⁻⁴ | |
| 1M NaOH, 60°C | Sodium undecafluoropentanesulfonate + N-ethylglycine | 5.8 × 10⁻⁴ |
The fluorinated chain’s electron-withdrawing effect stabilizes the sulfonate intermediate, accelerating hydrolysis compared to non-fluorinated analogs.
Nucleophilic Substitution
The sulfonyl group acts as a leaving site in SN2 reactions with strong nucleophiles:
| Reagent | Product | Yield | Mechanism |
|---|---|---|---|
| NH₃ (excess) | N-ethylglycine amide + undecafluoropentanesulfonamide | 67% | Bimolecular substitution |
| CH₃ONa (methanol) | Methyl N-ethylglycinate + undecafluoropentanesulfonate | 52% | Solvolysis |
The undecafluoropentyl chain’s steric bulk reduces reaction rates by ~40% compared to shorter fluorinated analogs .
Redox Reactions
The ethyl-glycine moiety undergoes oxidation, while the sulfonamide group resists redox changes:
-
Oxidation with KMnO₄/H₂SO₄ :
Quantified by CO₂ evolution (83% oxidation efficiency at 100°C) .
-
Reduction with LiAlH₄ :
Limited to glycine’s carboxyl group, producing N-ethyl-2-aminoethanol derivatives (yield: 28%) .
Environmental Degradation
In aquatic systems, the compound degrades via photolysis and microbial action into persistent perfluorinated sulfonates (PFAS):
| Pathway | Primary Degradants | Half-Life | Ecotoxicity |
|---|---|---|---|
| Photolysis (UV-C) | Perfluoropentanesulfonate (PFPeS) | 12–18 days | LC₅₀ (Daphnia): 4.2 mg/L |
| Biodegradation | N-ethylperfluoropentanesulfonamido acetate | 90–120 days | Bioaccumulation factor: 32 |
This degradation contributes to long-term environmental persistence .
Comparative Reactivity
The compound’s reactivity differs from structurally related fluorosurfactants:
| Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Efficiency |
|---|---|---|
| Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- | 2.3 × 10⁻⁴ | 83% |
| N-Ethylperfluorooctanesulfonamidoacetate (PFOSAA) | 1.1 × 10⁻⁴ | 76% |
| N-Methylperfluorobutanesulfonamide | 4.7 × 10⁻⁴ | 91% |
Longer perfluoroalkyl chains reduce hydrolysis rates due to increased steric hindrance .
Scientific Research Applications
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated compounds.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The undecafluoropentylsulfonyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The compound’s fluorine atoms also contribute to its unique binding properties and stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Fluorinated Chain Length: Longer chains (e.g., C₈F₁₇ in heptadecafluorooctyl derivatives) increase molecular weight and hydrophobicity (logP), enhancing surfactant properties but raising environmental persistence concerns .
- Substituents: Ethyl groups (vs.
- Salt Forms: Potassium salts (e.g., CAS 2991-51-7) enhance aqueous solubility compared to free acids, making them preferable in industrial applications like electroplating .
Environmental and Toxicological Considerations
- Norway’s reports highlight C₈F₁₇ derivatives as priority pollutants .
- Regulatory Trends: The U.S. EPA mandates reporting for C₅F₁₁ and C₆F₁₃ derivatives under TSCA, reflecting heightened scrutiny of all PFAS .
Biological Activity
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is a perfluoroalkyl compound that has garnered attention due to its potential biological activities and implications for human health. This article explores its biological activity, including toxicological effects, environmental persistence, and potential health risks based on diverse research findings.
Chemical Structure and Properties
The compound Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is a member of the perfluoroalkyl substances (PFAS) family. It exhibits unique properties due to the presence of a sulfonyl group and a long perfluorinated carbon chain, which contributes to its chemical stability and resistance to degradation.
Toxicological Studies
Research has indicated that compounds related to Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- exhibit various toxicological effects. A significant concern is the accumulation of PFAS in biological systems, which can lead to adverse health outcomes. Key findings from studies include:
- Carcinogenic Potential : Long-term exposure to related compounds like perfluorooctane sulfonate (PFOS) has been associated with increased incidences of liver tumors in rodent models. Specifically, chronic exposure studies have shown hepatocellular adenomas in rats at high doses of PFOS .
- Endocrine Disruption : PFAS compounds have been linked to alterations in hormone levels and thyroid function. In primate studies, administration of PFOS resulted in reduced serum high-density lipoprotein (HDL) levels and changes in triiodothyronine levels .
- Immunotoxicity : Evidence suggests that exposure to PFAS can impair immune responses. A study conducted on children from the Faroe Islands indicated that higher serum levels of perfluoroalkyl acids were associated with lower antibody responses to vaccinations .
Environmental Persistence
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is known for its environmental persistence due to the strong carbon-fluorine bonds in its structure. This stability results in bioaccumulation in wildlife and potential pathways for human exposure through the food chain.
Case Study 1: Dietary Exposure Assessment
A comprehensive dietary exposure assessment conducted by the European Food Safety Authority (EFSA) evaluated the intake of PFAS among various population groups. The study concluded that while dietary intake of PFOS remains below the tolerable daily intake (TDI), there are uncertainties regarding exposure levels in vulnerable populations such as infants .
Case Study 2: Health Impact Analysis
A health impact analysis focused on populations with high exposure to PFAS revealed associations with chronic diseases such as kidney disease and hyperlipidemia. The analysis highlighted the need for continuous monitoring and further research into the long-term health effects of these substances .
Data Table: Summary of Toxicological Effects
| Study | Compound | Effect Observed | Animal Model | Dose |
|---|---|---|---|---|
| Covance Laboratories, 2002a | PFOS | Hepatocellular adenoma | Rats | High doses |
| Covance Laboratories, 2002b | PFOS | Reduced HDL cholesterol | Monkeys | 0.03 mg/kg-bw/day |
| Faroe Islands Study | PFAA | Lower antibody response | Children | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
